Arenol

Description

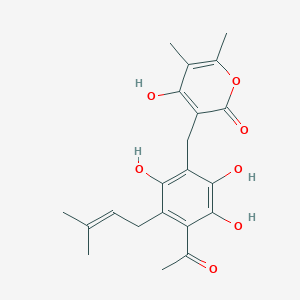

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-[[4-acetyl-2,3,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-4-hydroxy-5,6-dimethylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-9(2)6-7-13-16(11(4)22)20(26)19(25)14(18(13)24)8-15-17(23)10(3)12(5)28-21(15)27/h6,23-26H,7-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLAMXJBTZOWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2=C(C(=C(C(=C2O)O)C(=O)C)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Arenols

Advanced Strategies for Arenol Synthesis

The synthesis of arenols, particularly complex substituted structures like this compound, often requires sophisticated strategies to control regioselectivity and stereoselectivity. Recent advancements have explored various routes, including oxidative activation, electrochemical methods, and transition metal catalysis.

Oxidative Activation Routes in this compound Synthesis

Oxidative methods offer powerful approaches for constructing the this compound core or introducing hydroxyl groups onto aromatic systems. One strategy involves the oxidative hydroxylation of arylboronic acids, providing a route to phenols. acs.orgresearchgate.netorganic-chemistry.org For instance, copper-catalyzed oxidative hydroxylation of arylboronic acids can efficiently yield phenols under mild conditions, such as at room temperature in water. acs.org Ammonium peroxodisulfate ((NH4)2S2O8) has also been employed as an oxidizing agent for the ipso-hydroxylation of arylboronic acids under metal-, ligand-, and base-free conditions. researchgate.net

Another significant oxidative approach is oxidative phenol (B47542) coupling, crucial in the biosynthesis and synthesis of many natural products containing biaryl segments. rsc.orgtku.edu.tw This involves the formation of C-C or C-O bonds between phenolic substrates, often mediated by catalytic or electrochemical methods. rsc.org For example, vanadium complexes, such as VO(acac)2, in combination with molecular oxygen, have been shown to catalyze the oxidative coupling of naphthols and phenols, yielding biaryl products. tku.edu.tw

Electrochemical Methods for this compound Transformation

Electrochemical methods provide environmentally friendly and versatile platforms for chemical transformations of arenols, often avoiding the need for stoichiometric chemical oxidants or reductants. These methods can be applied to functionalize the existing this compound structure. A notable example is the electrochemical-induced phosphorylation of arenols, allowing the formation of organophosphates. nih.gov This process can utilize diethyl phosphite (B83602) and arenols in the presence of potassium iodide, which acts as both an electrolyte and catalyst, under gentle conditions in an undivided cell. nih.gov This electro-oxidative radical pathway facilitates the formation of P-O bonds, demonstrating good tolerance to various functional groups and achieving high yields in some cases (up to 95%). nih.gov Electrochemical dehydrogenative cross-coupling is another related strategy for creating organophosphates from phosphite compounds and arenols. nih.gov

Transition Metal-Catalyzed Syntheses Involving Arenols

Transition metal catalysis plays a pivotal role in the synthesis and transformation of arenols, enabling a wide array of reactions through the activation of various chemical bonds.

Nickel catalysis has emerged as a powerful tool for reactions involving the cleavage and formation of C-O bonds in this compound derivatives. These reactions can be utilized for aryl exchange processes. For instance, a Ni-catalyzed aryl sulfide (B99878) synthesis has been developed through an aryl exchange reaction between aryl sulfides and aryl electrophiles, including this compound derivatives. sacredheart.edu This approach allows the synthesis of aryl sulfides without the use of often-odorous and toxic thiols. sacredheart.edu The success of these reactions relies on nickel catalysts capable of cleaving and forming aryl-S and aryl-O bonds. sacredheart.edu

Palladium catalysis is widely employed in the functionalization of phenols and the synthesis of this compound-derived products through various coupling and activation strategies. Palladium-catalyzed reactions can achieve chemo- and regioselective transformations. An example is the palladium-catalyzed regioselective C-H bond allylic alkylation of phenols with 1,3-dienes, which can functionalize the ortho C-H bond of various phenols, including naphthols and electron-rich phenols. acs.org This method is accelerated by specific ligands and exhibits broad substrate scope. acs.org Palladium catalysis is also effective for the alkylation of phenol derivatives researchgate.net and the allylic etherification of phenols with reagents like vinyl ethylene (B1197577) carbonate, forming allylic aryl ethers under mild conditions with high regioselectivity. frontiersin.org

Microwave-Assisted Synthetic Protocols for this compound Compounds

Microwave-assisted synthesis (MAS) has emerged as a valuable technique in organic chemistry, offering advantages such as accelerated reaction times, higher yields, and reduced environmental impact compared to conventional heating methods. mdpi.comoatext.comijpsjournal.com While extensively applied in various organic transformations, including the synthesis of heterocyclic compounds, the specific application of microwave-assisted protocols directly for the synthesis of this compound compounds themselves is an area where research is ongoing. mdpi.comijpsjournal.com However, microwave irradiation has been successfully employed in the synthesis of various organic compounds, including alpha,beta-unsaturated compounds from aromatic aldehydes, highlighting its potential for efficient synthesis involving aromatic systems. oatext.com Microwave-assisted techniques have also been used in the synthesis of metal complexes and organometallic compounds, sometimes yielding comparable or better results than traditional thermal methods. mdpi.com The rapid heating and energy transfer characteristics of microwave irradiation make it a promising tool for facilitating reactions involving arenols or for synthesizing molecules containing the this compound core. mdpi.comscispace.com

Functionalization and Derivatization of the this compound Core Structure

Functionalization and derivatization of arenols often involve strategies that temporarily or permanently disrupt the aromaticity of the core structure to enable new bond formations and skeletal modifications.

Dearomatization Reactions of Arenols

Dearomatization reactions are fundamental transformations in organic synthesis that convert planar aromatic molecules into three-dimensional, non-aromatic structures. acs.orgresearchgate.netwikipedia.org This process is crucial for generating structural complexity from readily available aromatic precursors like arenols. acs.orgresearchgate.net Dearomatization of arenols can be achieved through various methods, including oxidative, reductive, alkylative, photochemical, thermal, transition metal-assisted, and enzymatic approaches. wikipedia.org The inherent challenge in dearomatization lies in overcoming the thermodynamic stability of the aromatic system. acs.orgresearchgate.net Successful dearomatization often involves coupling the process with the irreversible formation of a strong bond (C-C, C-H, or C-heteroatom) to compensate for the energy required to break aromaticity. acs.orgresearchgate.net For arenols, dearomatization can lead to the formation of cyclohexadienone or naphthalenone frameworks, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. acs.org Asymmetric dearomatization reactions of arenols, in particular, have gained significant attention for their ability to produce chiral molecules with high optical purity. researchgate.netacs.orgacs.org These reactions often involve nucleophilic attack on phenolic compounds under oxidative conditions. acs.org Challenges in asymmetric dearomatization of arenols include achieving high chemo- and stereoselectivity due to competing side reactions like electrophilic O-functionalization and Friedel-Crafts pathways. acs.orgacs.org

Carbon-Carbon Bond Formation via Oxidative this compound Activation

Oxidative activation of this compound derivatives is a versatile synthetic tactic for the functionalization of aromatic rings, enabling various carbon-carbon bond-forming reactions. ingentaconnect.comingentaconnect.comglobalauthorid.com The electron-releasing nature of the oxygen function in arenols and their ethers facilitates the oxidation process. ingentaconnect.com Oxidative functionalization can generate different reactive intermediates, such as neutral arenoxy radicals (ArO•), arenoxenium ions (ArO+), or radical cationic species (ArOR+•) from this compound ethers, depending on the oxidation method employed. ingentaconnect.com These intermediates exhibit distinct reactivities that can be harnessed for selective carbon-carbon bond formation. ingentaconnect.com Both chemical and electrochemical methods can be used for the oxidative activation of this compound derivatives. ingentaconnect.comu-bordeaux.fr Electrochemical oxidation, for instance, offers a mild and environmentally friendly approach for activating arenols and this compound ethers for C-C bond formation. ingentaconnect.com However, a challenge in forming C-C bonds by coupling oxidized this compound species with external nucleophiles is the potential for oxidation of the nucleophile itself. ingentaconnect.com Despite this, electrochemical methods have been successfully applied in transformations like cyanation. ingentaconnect.com Oxidative C-H activation coupled with C-C bond formation is another related strategy that has been explored, although not exclusively focused on arenols. nih.gov

Heteroatom Insertion and Skeletal Editing in Arenols

Skeletal editing, which involves the precise modification of molecular frameworks through the insertion, deletion, or exchange of atoms, has emerged as a powerful strategy in organic synthesis. rsc.orgresearcher.liferesearchgate.net Nitrogen atom insertion and carbon-nitrogen transmutation sequences in this compound chemistry represent significant advancements in this field, allowing for the construction of novel heterocyclic structures. researchgate.netrsc.orgrsc.orgnih.govthieme-connect.comresearchgate.netnih.govdntb.gov.uaresearchgate.netresearchgate.netnih.gov

Direct nitrogen atom insertion into arenols provides a skeletal editing approach to access heterocyclic structures, such as benzazepines. researchgate.netrsc.orgrsc.orgnih.govresearchgate.netresearchgate.net Benzazepines are important N-heterocycles found in various natural and non-natural products, with considerable attention due to their pharmacological properties. rsc.org This transformation utilizes readily available arenols as precursors for the streamlined assembly of benzazepines with broad functional group tolerance. rsc.orgrsc.orgnih.govresearchgate.netresearchgate.net A reported method involves the direct insertion of a nitrogen atom into an this compound framework through an azide (B81097) intermediate, yielding the corresponding benzazepine ring. rsc.orgthieme-connect.com This process often involves a dearomatizative azidation followed by aryl migration. rsc.orgrsc.orgnih.gov Experimental mechanistic studies support a reaction pathway involving dearomatizative azidation and subsequent aryl migration. rsc.orgrsc.orgnih.gov Copper-catalyzed conditions have been employed for this nitrogen atom insertion, proceeding via a dearomative azidation/aryl migration process. researcher.lifethieme-connect.com This site-selective nitrogen insertion strategy disrupts the aromatic ring stability through dearomatization and allows arenols to function as directing groups. rsc.org

Carbon-nitrogen transmutation, the selective exchange of a carbon atom for a nitrogen atom within a ring system, is a challenging but highly desirable transformation in skeletal editing. rsc.orgnih.govresearchgate.net Based on the nitrogen atom insertion into arenols, ring expansion-contraction sequences have been designed to realize carbon-to-nitrogen transmutation. rsc.orgthieme-connect.com This process enables the conversion of polycyclic arenols into N-heteroarenes through carbon-nitrogen transmutation. nih.govresearchgate.netnih.gov The reaction typically features selective nitrogen insertion into a C-C bond of the this compound framework via azidative dearomatization and aryl migration, followed by ring-opening and ring-closing to achieve the transmutation. nih.govresearchgate.netnih.gov This approach provides an alternative for the development of N-heteroarenes and demonstrates significant potential in materials chemistry. rsc.orgrsc.orgnih.govnih.govresearchgate.net Using arenols as precursors, this method allows for the assembly of complex polycyclic heteroaromatics. nih.govresearchgate.netnih.gov A plausible mechanism involves steps such as oxidation, cleavage of a nitrogen-oxygen bond, radical rearrangement, and elimination. rsc.org

Synthesis of Specific this compound Derivatives and Conjugates (e.g., Unsymmetric Methylenebis(this compound)s, Cyanostyrylcopillarrsc.orgarene Derivatives)

The synthesis of highly specific this compound derivatives and conjugates, such as unsymmetric methylenebis(this compound)s and functionalized pillar[n]arene structures like cyanostyrylcopillar[n]arene derivatives, represents a significant area within synthetic organic chemistry. These compounds often possess unique structural and functional properties, making their precise synthesis crucial for various applications.

Synthesis of Unsymmetric Methylenebis(this compound)s

Unsymmetric methylenebis(this compound)s, characterized by a methylene (B1212753) bridge connecting two different this compound units, can be synthesized through various methodologies. A common approach involves the reaction of phenols or naphthols with aldehydes or related electrophiles. The selectivity and yield of these reactions are often influenced by the reaction conditions, including the catalyst, solvent, temperature, and reaction time.

One notable method involves iron-catalyzed asymmetric oxidative dearomatizing spirocyclization of methylenebis(this compound)s. This process, often facilitated by microwave irradiation, allows for the synthesis of enantioenriched spirocyclic compounds from readily prepared methylenebis(this compound)s derived from salicyl alcohol and naphthol derivatives. semanticscholar.orgmendeley.comoup.com For instance, iron(salan) complexes have been shown to be efficient catalysts for the intramolecular aerobic oxidative dearomatizing spirocyclization of methylenebis(this compound)s, yielding spirocyclic products with good to high enantioselectivity (up to 87% ee). oup.com

Another synthetic route explores Mannich-type tandem reactions. While often leading to diastereomeric mixtures, reactions between cyclic aminals and p-substituted phenols have been reported to yield methylenebis(this compound) derivatives. mdpi.comacgpubs.org Studies have investigated the effect of reaction time and temperature on the yield and composition of the resulting diastereomers. mdpi.com

Lewis acid catalysis has also been employed in the synthesis of methoxylated bisphenols, a class of methylenebis(this compound)s. A Hf(OTf)4-catalyzed reaction protocol has been used to prepare these compounds from benzylic alcohols and phenols. diva-portal.org Research findings indicate that the degree of methoxylation on the electrophile can impact the bisphenol yield, while the methoxylation pattern on the nucleophile can influence the selectivity and the ratio of bisphenol isomers formed. diva-portal.org

The synthesis of unsymmetric methylenebis(this compound)s often requires careful control of stoichiometry and reaction conditions to favor the formation of the desired unsymmetric product over symmetric counterparts or other byproducts. Microwave irradiation can facilitate the synthesis of unsymmetric methylenebis(this compound)s. researchgate.net

Detailed research findings on the synthesis of unsymmetric methylenebis(this compound)s highlight the diversity of approaches and the importance of catalyst choice and reaction parameter optimization. Table 1 summarizes some reported synthetic methods and their outcomes.

| Method | Starting Materials | Catalyst/Conditions | Product Type | Key Outcome/Selectivity | Source |

| Oxidative Dearomatizing Spirocyclization | Methylenebis(this compound)s (from salicyl alcohol/naphthol) | Iron complex / Aerobic oxidation / Microwave irradiation | Spirocyclic compounds | Up to 87% ee | mendeley.comoup.com |

| Mannich-Type Tandem Reaction | Cyclic aminal, p-substituted phenols | Basic media / Elevated temperature / Prolonged reaction time | Methylenebis(this compound) derivatives | Diastereomeric mixtures, yield up to 22-27% of new products | mdpi.com |

| Friedel-Crafts Alkylation (for methoxylated bisphenols) | Benzylic alcohols, phenols | Hf(OTf)4 | Methoxylated bisphenols | Yield affected by electrophile methoxylation, selectivity by nucleophile methoxylation | diva-portal.org |

| Reaction of Salicylaldehyde derivatives with Trioxane and Methyl Ketones | Salicylaldehyde derivatives, Trioxane, Methyl ketones | Acetic acid/Sulfuric acid (for intermediate); Aqueous KOH (for chalcone (B49325) formation) | Methylene-bis-chalcones (precursors to bis-heterocycles) | Good to excellent yields for chalcones | acgpubs.org |

Synthesis of Cyanostyrylcopillar[n]arene Derivatives

Pillar[n]arenes are a class of pillar-shaped macrocyclic hosts typically synthesized via the acid-catalyzed cyclocondensation of 1,4-dialkyloxybenzenes and paraformaldehyde. rsc.orgmdpi.com Copillar[n]arenes are variations that incorporate different building blocks within the cyclic structure. The synthesis of functionalized derivatives, such as those bearing cyanostyryl groups, involves introducing specific functionalities onto the pillararene or copillararene scaffold.

A recent study reported the synthesis of a new cyanostyrylcopillar mendeley.comarene derivative. researchgate.netresearchgate.netacs.org This involves the chemical modification of a copillar mendeley.comarene structure to append cyanostyryl moieties. The synthesis route described involves the introduction of a benzo Current time information in Bangalore, IN.nih.govoxathiol-2-one group onto a pillar mendeley.comarene to form a new copillar mendeley.comarene, which is then further functionalized to yield the cyanostyryl derivative. researchgate.net

While the general synthesis of pillar[n]arenes often involves Lewis or Brønsted acid catalysts in chlorinated solvents, the specific functionalization steps to introduce groups like cyanostyryl require tailored synthetic strategies. rsc.org The synthesis of copillar[n]arenes themselves involves using different monomer units during the cyclization or post-synthetic modification of a pre-formed pillararene. The introduction of the cyanostyryl group typically involves condensation reactions or other coupling strategies with appropriate precursors attached to the copillararene scaffold.

Detailed research findings on the synthesis of the cyanostyrylcopillar mendeley.comarene derivative focus on the specific reaction sequence developed to achieve the desired functionalization. The reported synthesis leads to a derivative with specific photophysical properties, which are characterized as part of the research to confirm the successful synthesis and functionalization. researchgate.netresearchgate.net

| Compound Class | General Synthetic Approach | Functionalization Strategy (for derivative) | Key Outcome/Properties | Source |

| Pillar[n]arenes | Acid-catalyzed cyclocondensation of 1,4-dialkyloxybenzenes and paraformaldehyde | N/A (Parent scaffold synthesis) | Macrocyclic hosts with pillar shape | rsc.orgmdpi.com |

| Cyanostyrylcopillar mendeley.comarene Derivative | Synthesis of copillar mendeley.comarene scaffold | Introduction of benzo Current time information in Bangalore, IN.nih.govoxathiol-2-one followed by further functionalization to append cyanostyryl groups | New derivative with specific photophysical properties | researchgate.netresearchgate.net |

Mechanistic Investigations of Arenol Reactivity

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies provide critical insights into the step-by-step processes that arenols undergo during chemical transformations. These investigations often involve a combination of experimental techniques and computational methods to propose and validate reaction pathways and characterize fleeting intermediate species.

Studies on Dearomatizative Azidation and Aryl Migration Mechanisms

Recent research has highlighted the utility of arenols in dearomatizative azidation followed by intramolecular aryl migration, leading to the formation of valuable nitrogen-containing heterocycles. A plausible mechanism for such transformations often commences with the dearomatization of the arenol substrate, which disrupts the inherent stability of the aromatic ring and facilitates subsequent reactions. nih.govresearchgate.net For instance, in some reported iron-catalyzed carbon-nitrogen transmutation reactions of polycyclic this compound skeletons, the mechanism is proposed to involve an N-bromosuccinimide-mediated dearomatization of a naphthol derivative, yielding a brominated ketone intermediate. nih.govresearchgate.net This intermediate subsequently reacts with an azide (B81097) source to generate an azido (B1232118) ketone. nih.govresearchgate.net

Following the azidation, a key step involves aryl migration. In the iron-catalyzed system, the iron salt is proposed to react with the azido ketone to form a metal-nitrene species. nih.govresearchgate.net This highly reactive intermediate then undergoes a 1,2-aryl migration, leading to a ring expansion. nih.govresearchgate.net This aryl migration is crucial for the skeletal rearrangement that ultimately furnishes the desired N-heteroarene. nih.govresearchgate.net Experimental mechanistic studies, including control experiments, have supported the involvement of azidative dearomatization and subsequent aryl migration in these transformations. rsc.orgresearchgate.net

Another study involving copper catalysis for nitrogen atom insertion into arenols to access benzazepines also supports a reaction pathway involving dearomatizative azidation followed by aryl migration. rsc.orgresearchgate.net In this case, the mechanism is proposed to involve a radical process initiated by single-electron transfer. rsc.org Ligand exchange delivers a copper(II) azide species, which reacts with an internal radical to yield an azidation intermediate. rsc.org This intermediate then undergoes aryl migration and extrusion of nitrogen gas to form the product. rsc.org

Aryl migration reactions, in general, involve the intramolecular migration of an aryl group to a radical center, often proceeding through spirocyclic intermediates or transition states. rsc.org Mechanistic studies of radical aryl migration reactions have been a subject of interest, with various techniques and computations employed to validate proposed mechanisms. rsc.org

Analysis of Oxidative Addition and Ligand Exchange Processes

Oxidative addition and ligand exchange are fundamental steps in many transition metal-catalyzed reactions involving arenols. Oxidative addition is a process where a metal center inserts into a chemical bond, increasing both its oxidation state and coordination number. wikipedia.org In the context of this compound transformations, oxidative addition can involve the cleavage of C-O or other bonds. For example, in nickel-catalyzed aryl sulfide (B99878) synthesis through an aryl exchange reaction, the Ni/dcypt catalyst system facilitates the cleavage and formation of C-S bonds. organic-chemistry.org Mechanistic studies revealed that the nickel catalyst undergoes oxidative addition with both aryl sulfides and aromatic esters. organic-chemistry.org

Ligand exchange processes often follow oxidative addition within a catalytic cycle. After oxidative addition, the metal center is coordinated to new ligands derived from the substrate. Subsequent ligand exchange with other species in the reaction mixture can then occur, influencing the course of the reaction and the formation of new bonds. In the nickel-catalyzed aryl exchange reaction, ligand exchange between the resulting nickel intermediates after oxidative addition is proposed to furnish the desired aryl sulfide products. organic-chemistry.org

Oxidative addition can proceed through various mechanisms, including concerted, SN2-type, ionic, and radical pathways, depending on the metal, ligands, and substrate. wikipedia.orgnih.govchemrxiv.org For aryl halides, concerted mechanisms are often proposed with certain ligands, while nucleophilic displacement mechanisms can also be relevant, influenced by ligand electronics and sterics. chemrxiv.org The specific mechanism of oxidative addition and the subsequent ligand exchange steps are crucial in designing and optimizing catalytic cycles for this compound transformations.

Identification and Characterization of Reactive Intermediates (e.g., Oxaziridine (B8769555), Nitrene)

The identification and characterization of reactive intermediates are vital for understanding the detailed mechanism of this compound transformations. Several highly reactive species, such as oxaziridines and nitrenes, have been implicated as intermediates in reactions involving arenols, particularly those involving nitrogen atom insertion or oxidation.

Oxaziridines are three-membered heterocycles containing oxygen, nitrogen, and carbon. wikipedia.org They are known as versatile intermediates in various oxidation and amination reactions and can serve as precursors to nitrones. wikipedia.org In the context of this compound transformations, an oxaziridine intermediate has been proposed in a plausible mechanism for nitrogen atom insertion into naphthol derivatives using an oxidant like mCPBA. rsc.orgresearchgate.net The mCPBA-mediated oxidation of the naphthol is suggested to afford the oxaziridine intermediate, which then undergoes further transformations, including N-O bond cleavage and rearrangement. rsc.orgresearchgate.net

Nitrenes, which are neutral monovalent nitrogen analogs of carbenes, are highly reactive intermediates often generated from azides. rsc.orgsinica.edu.tw Metal-nitrene species, also referred to as metal imido complexes, are frequently proposed as reactive intermediates in transition metal-catalyzed C-N bond formation reactions, such as C-H amination and alkene aziridination. rsc.orgacs.org In the iron-catalyzed carbon-nitrogen transmutation of arenols mentioned earlier, a metal-nitrene species formed from the reaction of an iron salt with the azido ketone intermediate is proposed to be the key species undergoing aryl migration. nih.govresearchgate.net Capturing the nitrene at a metal center can lead to greater selectivity compared to generating a free nitrene. rsc.org The short lifetimes of reactive iron imido/nitrene species can make their study challenging, but more stable ruthenium nitrenoids have served as surrogates for mechanistic understanding. acs.org

The detection and characterization of these transient intermediates, often through techniques like spectroscopy or trapping experiments, provide strong evidence for proposed reaction mechanisms.

Role of Substrate Structure and Catalytic Components in this compound Transformations

The efficiency and selectivity of this compound transformations are significantly influenced by the structure of the this compound substrate and the nature of the catalytic system employed.

Influence of Phenolic Hydroxyl Groups on Reaction Selectivity

The phenolic hydroxyl group (-OH) is a defining feature of arenols and plays a crucial role in their reactivity. The acidity of the phenolic hydroxyl group is higher compared to saturated alcohols due to the resonance stabilization of the phenoxide ion. libretexts.org This acidity can influence reaction pathways, particularly in the presence of bases or metal catalysts.

The phenolic hydroxyl group can act as a directing group, influencing the site selectivity of reactions on the aromatic ring or facilitating specific reaction pathways. In some nitrogen atom insertion reactions into arenols, the phenolic OH group has been shown to play an important role, as protecting this group can inhibit the reaction. rsc.org This suggests that the free hydroxyl group is involved in key steps of the catalytic cycle, possibly through coordination to the metal catalyst or by influencing the electronic properties of the this compound substrate.

The presence and position of hydroxyl groups on phenolic compounds also affect their reactivity towards reactive species, such as free radicals. nih.gov The number and position of hydroxyl and methoxy (B1213986) groups can determine the radical scavenging potential of phenolic compounds. nih.gov While this relates more to antioxidant activity, it underscores how the phenolic hydroxyl group's environment influences its chemical behavior. In the context of catalytic transformations, the phenolic hydroxyl group's ability to participate in hydrogen bonding or coordinate to a catalyst can steer the reaction towards desired products. copernicus.org

Design and Optimization of Catalytic Cycles for this compound Conversions

The design and optimization of catalytic cycles are central to achieving efficient and selective this compound transformations. Catalytic cycles involve a series of elementary steps, including substrate binding, activation, bond formation, and product release, regenerating the active catalyst. nih.gov

For this compound conversions, various transition metal catalysts, such as iron, copper, and nickel, have been employed depending on the desired transformation. nih.govresearchgate.netrsc.orgorganic-chemistry.org The choice of catalyst and ligands is critical, as they influence the stability and reactivity of intermediates, the energy barriers of transition states, and ultimately the reaction pathway and selectivity. For instance, in the copper-catalyzed nitrogen insertion into arenols, the choice of copper salt and ligand significantly impacted the reaction efficiency. rsc.org Copper(I) iodide (CuI) and Cy3PO were found to be effective, suggesting their crucial role in both the dearomatizative azidation and aryl migration steps. rsc.org

Optimization of catalytic cycles often involves tuning the catalyst loading, ligand structure, solvent, temperature, and reaction time to maximize yield and selectivity while minimizing side reactions and catalyst deactivation. organic-chemistry.org Mechanistic understanding, including the identification of rate-determining steps and off-cycle pathways, is invaluable in rational catalyst design. uva.es For example, understanding that a radical mechanism is involved in certain copper-catalyzed this compound transformations informed the reaction conditions and the use of initiators. rsc.org

The concept of metal-ligand cooperation, where both the metal center and the ligand are involved in substrate activation, is also relevant in the design of catalysts for this compound transformations. researchgate.net This cooperative action can lead to unique reactivity and selectivity. researchgate.net Furthermore, the physical state and dynamic behavior of the catalyst, such as the aggregation of single-atom catalysts, can influence catalytic performance. nih.govacs.org

Designing efficient catalytic cycles for this compound dearomatization, which requires overcoming the inherent stability of the aromatic ring, necessitates ingenious design of both the catalytic system and the substrates. acs.org The goal is to lower the energy barrier for the dearomatization step and facilitate subsequent transformations. acs.org

Kinetic Studies of this compound Reactions

Chemical kinetics is the study of reaction rates, providing crucial insights into the pathways and mechanisms by which chemical transformations occur wikipedia.orglibretexts.org. By examining how the concentration of reactants and products change over time, and how these rates are influenced by factors such as temperature and catalyst presence, researchers can elucidate the elementary steps involved in a reaction and determine the rate-determining step libretexts.orgmasterorganicchemistry.com. While this compound has been identified as a natural product with a distinct structure cymitquimica.comnih.govresearchgate.net, detailed kinetic studies specifically focused on its intrinsic reactivity in various reaction types are not extensively documented in the immediately available literature. Therefore, the following discussion presents a hypothetical scenario and illustrative data to demonstrate the types of kinetic investigations that would be pertinent to understanding this compound's reactivity.

Consider a hypothetical reaction where this compound (A) undergoes a transformation to a product (P) in the presence of a catalyst (C):

A + C → P + C

To investigate the kinetics of this hypothetical reaction, initial rate methods could be employed, where the reaction rate is measured at the beginning of the reaction under varying initial concentrations of reactants and catalyst libretexts.org.

Hypothetical Research Findings and Data

A series of experiments are conducted at a constant temperature (T1) to determine the rate law for the hypothetical reaction. The initial rate is measured for different initial concentrations of this compound ([A]₀) and catalyst ([C]₀).

Table 1: Hypothetical Initial Rate Data for this compound Reaction at Temperature T1

| Experiment | [this compound]₀ (mM) | [Catalyst]₀ (µM) | Initial Rate (µM/s) |

| 1 | 1.0 | 10 | 0.5 |

| 2 | 2.0 | 10 | 1.0 |

| 3 | 1.0 | 20 | 1.0 |

| 4 | 2.0 | 20 | 2.0 |

Analysis of the data in Table 1 allows for the determination of the reaction orders with respect to this compound and the catalyst. Comparing Experiment 1 and Experiment 2, when [this compound]₀ is doubled while [Catalyst]₀ is kept constant, the initial rate doubles. This suggests the reaction is first-order with respect to this compound. Comparing Experiment 1 and Experiment 3, when [Catalyst]₀ is doubled while [this compound]₀ is kept constant, the initial rate also doubles. This indicates the reaction is first-order with respect to the catalyst.

Based on these hypothetical findings, the rate law for the reaction at temperature T1 would be:

Rate = k[this compound]¹[Catalyst]¹

where k is the rate constant.

Using the data from any of the experiments, the rate constant at T1 can be calculated. For Experiment 1:

Theoretical and Computational Chemistry of Arenols

Quantum Chemical Calculations and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a widely used quantum mechanical method due to its favorable balance between computational cost and accuracy. nih.govmdpi.com DFT is based on the principle that the energy of a system can be determined from its electron density. nih.gov This approach is particularly well-suited for studying arenols, which are rich in electrons.

DFT calculations are employed to investigate the electronic structure, reactivity, and thermodynamic properties of these molecules. mdpi.com Hybrid functionals, such as B3LYP, are commonly used in conjunction with basis sets like 6-31+G(d,p) to model arenol systems, providing reliable results for both gas-phase and solvated environments. nih.gov The choice of functional is critical, with various options available (GGA, Meta-GGA, Hybrid) depending on the specific properties being investigated. mdpi.com

| DFT Functional | Description | Common Application for Arenols |

|---|---|---|

| B3LYP | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Widely used for geometry optimization and calculating electronic properties of organic molecules like arenols. nih.gov |

| M06-2X | A hybrid meta-GGA functional with a high percentage of Hartree-Fock exchange. | Effective for studying non-covalent interactions, such as hydrogen bonding and π-π stacking, which are important in this compound systems. nrel.gov |

| PBE0 | A hybrid functional that mixes Perdew-Burke-Ernzerhof (PBE) exchange with 25% Hartree-Fock exchange. | Good for general-purpose calculations, including reaction mechanisms and spectroscopic properties. |

Computational methods are essential for determining the three-dimensional arrangement of atoms in arenols and for analyzing their various possible conformations. nrel.gov Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. pharmacy180.com For arenols, particularly those with flexible side chains or multiple substituents, this analysis is key to identifying the most stable, low-energy structures. libretexts.org

By performing geometry optimizations, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. For complex arenols like arzanol (B605599), a naturally occurring acylphloroglucinol, calculations at the DFT/B3LYP/6-31+G(d,p) level can identify numerous conformers, with the most stable ones being determined by their intramolecular hydrogen bonding patterns. nih.gov The energy difference between various conformers can reveal which shapes the molecule is most likely to adopt. libretexts.org

| Conformer Property | Description | Significance in Arenols |

|---|---|---|

| Potential Energy | The energy stored within a molecule due to its structure and the position of its atoms. libretexts.org | Lower potential energy corresponds to higher stability; calculations identify the most likely conformations. |

| Dihedral Angle | The angle between two planes, each defined by three atoms. It describes the rotation around a central bond. libretexts.org | Crucial for defining the relative orientation of the hydroxyl group and other substituents on the aromatic ring. |

| Torsional Strain | The increase in energy due to the eclipsing of bonds on adjacent atoms. libretexts.org | Influences the rotational barrier around the C-O bond and any single bonds in side chains. |

Electron correlation refers to the interaction and influence that electrons have on one another's motion within a molecule. wikipedia.org While simpler methods like the Hartree-Fock approach treat electrons independently, this simplification can lead to inaccuracies. sciencepg.comresearchgate.net Accurately predicting the properties of arenols requires methods that account for electron correlation. sciencepg.com

Dynamical correlation, which relates to the movement of electrons avoiding each other, is crucial for describing phenomena like London dispersion forces. wikipedia.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, along with many DFT functionals, incorporate these effects. sciencepg.comresearchgate.net For arenols, a precise treatment of electron correlation is necessary for accurate predictions of reaction energies, bond lengths, and the subtle non-covalent interactions governed by the electron-rich π-system of the aromatic ring. sciencepg.com

Computational Modeling of Intramolecular Interactions in Arenols

Computational modeling is a powerful tool for dissecting the complex network of non-covalent interactions within a single this compound molecule. nih.gov These intramolecular forces, though weaker than covalent bonds, are critical in dictating the molecule's preferred conformation, stability, and chemical properties. nih.gov

Intramolecular hydrogen bonding (IHB) is a key stabilizing interaction in many arenols, occurring when a hydrogen atom bonded to an electronegative atom (like the oxygen of a hydroxyl group) is attracted to another electronegative atom within the same molecule. nih.govfiveable.me This is particularly common in ortho-substituted phenols.

In complex arenols such as arzanol, IHB patterns are the dominant factor in determining conformational preferences. nih.gov Computational studies can identify and characterize these bonds, including conventional O-H···O bonds and weaker O-H···π interactions where the hydrogen interacts with the electron cloud of the aromatic ring. nih.gov The strength of these bonds can be estimated using methods like the quasi-atomic orbital (QUAO) bonding analysis, which provides an intrinsic prediction of the IHB strength. osti.gov The analysis reveals that these interactions significantly influence molecular properties and stability. nih.gov

| Interaction Type | Description | Example in this compound Derivatives |

|---|---|---|

| O-H···O | A hydrogen bond between the hydroxyl proton and a nearby oxygen atom (e.g., from a carbonyl or ether group). nih.gov | Found in acylphloroglucinols, stabilizing the molecular structure significantly. nih.gov |

| O-H···π | An interaction where the hydroxyl proton is attracted to the π-electron system of the aromatic ring. nih.gov | Can occur when the hydroxyl group is suitably oriented, contributing to the stability of certain conformers. nih.gov |

The geometry and reactivity of arenols are governed by a delicate balance of steric and electronic effects. wikipedia.orgnih.gov Steric effects arise from the spatial repulsion between electron clouds of nearby atoms or functional groups. wikipedia.org In arenols, bulky substituents ortho to the hydroxyl group can cause steric hindrance, forcing rotations around single bonds and influencing the molecule's preferred conformation.

Electronic effects relate to how the distribution of electrons influences the molecule. nih.gov The hydroxyl group is an electron-donating group, which affects the electron density of the aromatic ring. Conversely, other substituents can be electron-donating or electron-withdrawing, altering the acidity of the phenolic proton and the reactivity of the ring. Computational tools like energy decomposition analysis (EDA) can separate and quantify the contributions of steric repulsion, electrostatic attraction, and orbital interactions, providing a deeper understanding of what governs the activation barriers in reactions and the stability of different molecular arrangements. nih.gov

Prediction of Thermodynamic Parameters and Strain Energies in this compound Systems

Strain energy, a measure of the internal energy of a molecule resulting from distorted bond angles and lengths compared to an ideal "strain-free" reference, is another critical parameter that can be calculated. mdpi.com For this compound systems, particularly those with bulky substituents or those incorporated into larger macrocyclic structures, ring strain can significantly influence their chemical reactivity and physical properties. nih.govnih.gov Computational methods, such as the use of isodesmic or homodesmotic reactions, provide a systematic way to quantify this strain by comparing the energy of the strained molecule to that of unstrained reference compounds. mdpi.comchemrxiv.org

Table 1: Predicted Thermodynamic and Strain Parameters for a Hypothetical Series of Substituted Arenols This table is illustrative and demonstrates the type of data generated through computational analysis. Values are hypothetical.

| Compound | Method | ΔH° (kcal/mol) | S° (cal/mol·K) | ΔG° (kcal/mol) | Strain Energy (kcal/mol) |

|---|---|---|---|---|---|

| This compound | DFT/B3LYP | -30.5 | 75.2 | -52.9 | 1.2 |

| 2-tert-Butyl this compound | DFT/B3LYP | -45.8 | 89.5 | -72.4 | 5.8 |

| 2,6-di-tert-Butyl this compound | DFT/B3LYP | -62.1 | 101.3 | -92.3 | 11.4 |

| This compound cyclophane | M06-2X | -15.2 | 95.8 | 13.3 | 28.7 |

Computational Simulation of Reaction Mechanisms and Catalysis

Computational simulations are essential for mapping the detailed pathways of chemical reactions involving Arenols. ufl.edu By calculating the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. ufl.edusmu.edu This allows for the determination of activation energies, providing a quantitative prediction of reaction rates and explaining selectivity. beilstein-journals.org Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) approaches are frequently employed to model the electronic rearrangements that occur during bond breaking and formation. ornl.gov

In the realm of catalysis, computational methods help elucidate how a catalyst, whether it be an enzyme or a synthetic complex, can lower the activation energy of a reaction. nih.govresearchgate.net For Arenols, this could involve simulating their oxidation, electrophilic substitution, or coupling reactions. Simulations can reveal the precise interactions between the this compound substrate and the catalyst's active site, highlighting the roles of key residues or ligands in stabilizing the transition state. researchgate.net These insights are instrumental in the rational design of new and more efficient catalysts. beilstein-journals.orgnih.gov The distortion/interaction model, also known as the activation strain model, is a powerful tool used to analyze how the strain induced in the reactants and the interaction between them contribute to the energy barrier of a reaction. researchgate.net

In Silico Approaches for Noncovalent Interactions and Binding Energy Increments

Noncovalent interactions (NCIs), such as hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental to the structure and function of molecular systems, including those involving Arenols. nih.govnih.gov The hydroxyl group of an this compound, for instance, is a potent hydrogen bond donor and acceptor, while its aromatic ring can participate in various π-interactions. In silico methods provide the means to visualize, characterize, and quantify these weak yet collectively significant forces. nih.gov

Calculating the binding energy between an this compound and another molecule (e.g., a protein receptor or another solvent molecule) is a key application of these computational techniques. researchgate.net Methods like Symmetry-Adapted Perturbation Theory (SAPT) can dissect the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. chemrxiv.org This decomposition reveals the nature of the binding forces, which is critical for fields like drug design and materials science. chemrxiv.orgchemrxiv.org Molecular dynamics simulations further allow for the study of how these interactions evolve over time in a dynamic environment. researchgate.net The accurate calculation of these binding energies helps in predicting how strongly an this compound-based ligand might bind to a biological target. researchgate.netmdpi.com

Table 2: Decomposition of Noncovalent Interaction Energies for a Hypothetical this compound-Benzene Complex This table is illustrative, based on typical results from SAPT calculations, to show how binding energy is analyzed. Values are hypothetical.

| Interaction Component | Energy (kcal/mol) |

|---|---|

| Electrostatics | -2.85 |

| Exchange (Repulsion) | 4.10 |

| Induction (Polarization) | -0.75 |

| Dispersion | -3.20 |

| Total Interaction Energy | -2.70 |

Advanced Analytical and Spectroscopic Methodologies in Arenol Research

Comprehensive Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Arenols (1D and 2D applications)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool in the structural determination of organic compounds, including Arenol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed. rsc.orgthieme-connect.commatthewaaronlooney.comnih.govresearchgate.netnih.govchemrxiv.orgrsc.orgscispace.commatthewaaronlooney.com

Proton NMR (¹H NMR) spectroscopy provides information on the number, type, and connectivity of hydrogen atoms within the molecule. Chemical shifts, splitting patterns, and integration values from the ¹H NMR spectrum are used to identify different proton environments and their neighboring groups. rsc.orgthieme-connect.commatthewaaronlooney.comchemrxiv.orgrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ¹³C NMR spectra, often recorded with proton decoupling (¹³C{¹H}), reveal the number of distinct carbon atoms and their chemical environments. rsc.orgthieme-connect.comchemrxiv.orgrsc.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) are used to determine the number of protons attached to each carbon (CH₃, CH₂, CH, and quaternary carbons). matthewaaronlooney.com

Two-dimensional NMR techniques are essential for establishing correlations between atoms and confirming structural assignments. matthewaaronlooney.com

Correlation Spectroscopy (COSY) identifies protons that are spin-coupled to each other, revealing direct or multi-bond proton-proton connectivities.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate protons with the carbons to which they are directly attached, assigning specific proton signals to their corresponding carbon signals. matthewaaronlooney.com

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal correlations between protons and carbons separated by two or three bonds, providing information about longer-range connectivities and helping to piece together the molecular framework, particularly quaternary carbons and carbonyl groups. matthewaaronlooney.com

Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide spatial proximity information between protons, which is valuable for determining the relative stereochemistry and conformation of the molecule in solution. matthewaaronlooney.com

The application of these NMR techniques has been crucial in revising and confirming the structure of this compound and related prenylated phloroglucinol (B13840) α-pyrones. nih.govresearchgate.net For instance, analysis of chemical shifts and coupling constants in NMR spectra helps in deducing the substitution patterns on the aromatic ring and the structure of the α-pyrone moiety. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and provide insights into its fragmentation pattern, which aids in structural confirmation. mdpi.comnih.govresearchgate.netspringermedizin.dersc.orgthieme-connect.commatthewaaronlooney.comnih.govresearchgate.netrsc.orgresearchgate.netresearcher.life Various ionization techniques are employed, often coupled with chromatographic separation.

Electrospray Ionization (ESI) is commonly used for analyzing polar molecules like this compound, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). nih.govrsc.org High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragment ions. mdpi.comrsc.orgnih.govrsc.org This is critical for confirming the molecular formula.

Tandem mass spectrometry (MS/MS or MSⁿ) involves the fragmentation of selected ions and analysis of the resulting fragment ions. mdpi.comnih.govresearchgate.net The fragmentation pattern is characteristic of the compound's structure and can be used to deduce the arrangement of functional groups and substructures within the this compound molecule. For prenylated phloroglucinol α-pyrones like this compound, characteristic neutral losses corresponding to the α-pyrone moiety and subsequent fragmentations provide valuable structural information. nih.gov For example, specific fragment ions observed in ESI-MS/MS spectra can indicate the presence and substitution pattern of the pyrone unit. nih.gov

Electron Ionization Mass Spectrometry (EIMS) and Liquid Secondary Ion Mass Spectrometry (LSIMS) have also been used in the analysis of arenols and related compounds. matthewaaronlooney.com

X-ray Diffraction for Solid-State Structure and Supramolecular Assembly

X-ray Diffraction (XRD), specifically single-crystal X-ray diffraction, is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgscispace.commdpi.comthieme-connect.comum.edu.my While direct reports of the single-crystal structure of this compound (CID 71436959) were not prominently found in the immediate search results, XRD is a standard technique for confirming the solid-state structure of organic molecules, including natural products and synthetic compounds derived from or related to arenols. rsc.orgscispace.commdpi.comthieme-connect.com

X-ray diffraction analysis provides bond lengths, bond angles, torsion angles, and reveals the conformation of the molecule in the solid state. scispace.commdpi.com It can also show how molecules pack in the crystal lattice, including details about intermolecular interactions such as hydrogen bonding and π-π stacking, which are relevant for understanding supramolecular assembly. mdpi.com

In the context of this compound research, X-ray crystallography has been applied to characterize synthetic intermediates and products derived from arenols, confirming their structures unequivocally. rsc.orgthieme-connect.com The ability to obtain suitable crystals is a prerequisite for this technique. rsc.orgmdpi.com

Electron Energy-Loss Spectroscopy (EELS) for Atomic and Electronic Structure

Electron Energy-Loss Spectroscopy (EELS) is a technique typically used in conjunction with transmission electron microscopy (TEM) to probe the elemental composition, chemical bonding, and electronic structure of materials at a very high spatial resolution. While EELS is a powerful technique for analyzing various materials, specific applications of EELS directly for the structural or electronic characterization of the chemical compound "this compound" (CID 71436959) were not found in the provided search results. Research on arenols predominantly utilizes techniques like NMR, MS, and X-ray diffraction for structural elucidation.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are indispensable for isolating and purifying this compound from complex natural extracts or reaction mixtures before spectroscopic analysis or biological testing.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used separation techniques in this compound research. mdpi.comnih.govresearchgate.netspringermedizin.deresearchgate.netnih.govnih.govchemrxiv.orgresearcher.lifemdpi-res.commdpi.comnih.govacs.org These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

HPLC, with its various stationary phases (e.g., reversed-phase C18) and mobile phase gradients, is effective for separating this compound from other co-occurring compounds in plant extracts. mdpi.comnih.govresearchgate.netspringermedizin.deresearchgate.netnih.govchemrxiv.orgmdpi.comnih.govacs.org Different detectors, such as Diode Array Detectors (DAD) or UV-Vis detectors, are commonly used in conjunction with HPLC to monitor the separation and detect this compound based on its UV absorption characteristics. mdpi.comnih.govspringermedizin.demdpi.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent evolution of HPLC that uses smaller particle size stationary phases and higher pressures, offering improved resolution, speed, and sensitivity compared to conventional HPLC. mdpi.comnih.govresearchgate.netresearcher.lifemdpi-res.commdpi.com UPLC is particularly valuable for the analysis of complex mixtures and for hyphenated techniques like UPLC-MS. mdpi.comnih.govresearchgate.netresearcher.lifemdpi.com

Coupling HPLC or UPLC with Mass Spectrometry (HPLC-MS or UPLC-MS) is a powerful approach for the identification and characterization of this compound and other metabolites in complex samples. mdpi.comnih.govresearchgate.netresearcher.lifemdpi.com UHPLC-HRMS/MS, in particular, provides high-resolution mass data and fragmentation patterns that enable the tentative identification and annotation of this compound and related compounds within complex extracts. mdpi.comnih.govmdpi.com

Chromatographic methods, including column chromatography using silica (B1680970) gel, are also used for the preparative purification of this compound after extraction or synthesis. rsc.orgthieme-connect.commatthewaaronlooney.comnih.govchemrxiv.orgacs.org This allows for obtaining pure samples for detailed spectroscopic analysis and biological evaluation. Chiral HPLC can be applied to separate enantiomers of chiral this compound derivatives. nih.gov

Specific research findings highlight the use of HPLC-DAD-TOF and UHPLC-HRMS/MS in the analysis of Helichrysum extracts, leading to the identification of this compound alongside other phenolic compounds and pyrones. mdpi.comnih.govresearchgate.netnih.govmdpi.com These studies demonstrate the effectiveness of these chromatographic techniques in profiling the chemical composition of natural sources containing this compound.

Table: Chromatographic and Spectroscopic Data Examples for this compound and Related Compounds

| Technique | Application in this compound Research | Key Findings/Information Provided | Relevant Citations |

| ¹H NMR | Structural elucidation, proton environment and connectivity | Chemical shifts, coupling constants, integration; identification of aromatic, methyl, and hydroxyl protons. | rsc.orgthieme-connect.commatthewaaronlooney.comnih.govnih.govchemrxiv.orgrsc.orgmatthewaaronlooney.com |

| ¹³C NMR | Structural elucidation, carbon skeleton and functional groups | Number of distinct carbons, chemical shifts; identification of carbonyl, aromatic, and aliphatic carbons. | rsc.orgthieme-connect.commatthewaaronlooney.comchemrxiv.orgrsc.org |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Confirming connectivities and spatial relationships | Proton-proton correlations, proton-carbon direct and long-range correlations, spatial proximities. | matthewaaronlooney.comnih.gov |

| Mass Spectrometry (ESI, HRMS, MS/MS) | Molecular weight determination, elemental composition, fragmentation | Molecular ion mass, accurate mass, elemental formula, characteristic fragment ions for substructures. | mdpi.comnih.govresearchgate.netspringermedizin.dersc.orgthieme-connect.commatthewaaronlooney.comnih.govrsc.orgresearchgate.netresearcher.life |

| X-ray Diffraction | Solid-state structure, crystal packing, intermolecular interactions | Precise atomic positions, bond lengths, angles, conformation, hydrogen bonding, π-π stacking (for crystalline samples). | rsc.orgscispace.commdpi.comthieme-connect.com |

| HPLC/UPLC | Separation and purification from complex mixtures | Isolation of this compound from natural extracts or reaction mixtures, analytical profiling of samples. | mdpi.comnih.govresearchgate.netspringermedizin.deresearchgate.netnih.govnih.govchemrxiv.orgresearcher.lifemdpi-res.commdpi.comnih.govacs.org |

| UHPLC-HRMS/MS | Detailed metabolite profiling and annotation | Identification of this compound and other compounds in extracts based on accurate mass and fragmentation. | mdpi.comnih.govresearchgate.netmdpi.com |

Based on the available information, a comprehensive article focusing solely on the chemical compound "this compound" and detailing its analysis using Gas Chromatography (GC), GC-Mass Spectrometry (GC-MS), Thin Layer Chromatography (TLC), analytical method validation, and spectroscopic studies of dynamic equilibria cannot be generated at this time. Searches for "this compound" and related analytical techniques did not yield specific research findings or data tables pertaining directly to the application of these methods for the analysis or study of the compound(s) identified as "this compound" in chemical databases.

While general principles and applications of GC, GC-MS, TLC, analytical method validation, and various spectroscopic techniques for studying dynamic equilibria are well-documented, the specific application of these methodologies to "this compound" (CID 71436959) or "Arenarol" (CID 10470916) was not found in the consulted sources.

Therefore, it is not possible to provide thorough, informative, and scientifically accurate content for each section and subsection of the requested outline while strictly adhering to the instruction to focus solely on the chemical compound "this compound" and exclude information outside the explicit scope of the specified sections.

Molecular Interactions and Supramolecular Chemistry of Arenols

Characterization of Noncovalent Interactions in Arenol Systems

Noncovalent interactions play a pivotal role in the behavior of arenols in various chemical environments. Understanding these forces is key to designing supramolecular systems with tailored properties.

Arenols, possessing electron-rich aromatic π systems, can engage in cation-π interactions with positively charged species. These interactions arise from the favorable electrostatic attraction between the cation and the negative electrostatic potential above and below the aromatic ring. Studies involving phenol (B47542) and catechol have explored their interactions with alkali metal cations (Na⁺, K⁺, Rb⁺, and Cs⁺), revealing the interplay between cation-π and σ-type interactions. The strength of these interactions can decrease along the alkali metal series from Na⁺ to Cs⁺. rsc.org While organic chemists might perceive phenol as electron-rich, its performance in cation-π interactions is not significantly better than benzene; however, it is more favorable than fluorobenzene, where the electronegative fluorine withdraws electron density. acs.orgnih.gov Indole, with a larger aromatic cloud and greater polarizability, shows stronger cation-π interactions than phenol. sciforum.net The presence of a hydroxyl group in phenol can influence the preferred geometry of interaction compared to benzene, sometimes leading to structures stabilized by both cation-π interactions and hydrogen bonding. sciforum.net

Conversely, arenols can also participate in anion-π interactions, though this is less commonly the primary driving force compared to cation-π interactions or hydrogen bonding in many this compound systems. However, anion-based self-assembly has been observed in polyphenolic macrocycles, indicating the relevance of interactions involving anionic species in the assembly of these structures. nih.gov

Hydrogen bonding is arguably the most significant noncovalent interaction governing the supramolecular assembly of arenols due to the presence of the hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. Arenols readily form intricate hydrogen bonding networks in solution and the solid state. nih.govnih.goviucr.orgul.ieacs.orgacs.orgnih.govacs.orgpreprints.orgresearchgate.netnih.govresearchgate.net

Cooperative hydrogen bonding is a notable feature in supramolecular networks involving alcohols and phenols. nih.govnih.govacs.org In phenol oligomers, intramolecular hydrogen bonds can form chains, influencing the strength of intermolecular hydrogen bonds with external acceptors. Quantitative measurements have shown that intramolecular hydrogen bonding interactions can increase the strength of a single intermolecular hydrogen bond by up to 14 kJ mol⁻¹. nih.govnih.gov This cooperative effect is dominated by pairwise nearest-neighbor interactions. nih.gov

Phenolic groups can serve as both hydrogen-bond donors and acceptors, while negatively charged phenolate (B1203915) groups can act as hydrogen-bond acceptors. iucr.org The phenol-phenolate (PhOH···PhO⁻) interaction is considered a strong hydrogen bond, significantly stronger than the neutral phenol-phenol (PhOH···PhOH) hydrogen bond. ul.ieacs.org This strong interaction plays a crucial role in sustaining the structures of ionic cocrystals involving phenolic moieties. ul.ieacs.org

Data on the cooperative effects in hydrogen-bonded phenol oligomers highlight the impact of chain length on intermolecular hydrogen bond strength:

| Number of Intramolecular H-bonds | Increase in Intermolecular H-bond Strength (kJ mol⁻¹) |

| 0 (Simple Phenol) | 0 |

| 1 | Up to 14 |

| >1 | Further increase, but diminishing returns |

Source: Adapted from Ref. nih.govnih.gov

Hydrophobic forces are critical in aqueous environments and represent the tendency of nonpolar molecules or portions of molecules to aggregate, minimizing their contact with water. The aromatic ring in arenols contributes to their hydrophobic character. Hydrophobic interactions are a major driving force for the aggregation of hydrophobic molecules in water and play a significant role in the supramolecular assembly of this compound-containing structures in aqueous media, including in the formation of micelles and vesicles. acs.orgnih.govnih.govbbau.ac.in In some supramolecular interactions involving phenolic compounds, hydrophobic interactions can be the main driving force, sometimes even more preponderant than hydrogen bonds, depending on the specific molecular structures involved. acs.orgnih.gov

Host-Guest Chemistry with this compound-Derived Macrocycles

Arenols serve as key building blocks for the synthesis of various macrocyclic host molecules that exhibit rich host-guest chemistry. Prominent examples include calixarenes and pillararenes, which are cyclic oligomers typically obtained from the condensation of phenols or substituted phenols. bbau.ac.insioc-journal.cnnankai.edu.cnfrontiersin.orgnih.gov

Calixarenes are cup-shaped macrocycles with a hydrophobic cavity capable of encapsulating smaller molecules or ions. bbau.ac.innankai.edu.cnnih.gov Modifications of the hydroxyl groups and the aromatic rings allow for tuning their cavity size, functionality, and host-guest properties, enabling selective binding of various guest molecules, including organic cations. nankai.edu.cnnih.gov

Pillararenes, a newer class of macrocycles, are characterized by a pillar-shaped architecture with a hydrophobic core and functionalizable rims. sioc-journal.cnfrontiersin.org Derived from 1,4-dialkoxybenzene units linked by methylene (B1212753) groups, they also exhibit versatile host-guest behaviors in both organic solvents and aqueous media. sioc-journal.cnfrontiersin.orgnih.govresearchgate.netrsc.org They can form pseudo-rotaxane-like complexes with suitable guest molecules. nih.gov The host-guest complexation of pillararenes has been explored extensively, including in solid-state systems. researchgate.net

The host-guest interactions involving this compound-derived macrocycles are driven by a combination of the noncovalent forces discussed earlier, including hydrophobic effects, π-π interactions between the aromatic rings of the host and guest, cation-π interactions (especially with functionalized macrocycles), and hydrogen bonding (particularly at the rims of the macrocycles). bbau.ac.insioc-journal.cnnankai.edu.cnfrontiersin.org This host-guest chemistry is fundamental to their applications in molecular recognition, sensing, and the construction of supramolecular assemblies. sioc-journal.cnfrontiersin.orgnih.govnih.gov

Formation and Stability of Supramolecular Complexes Involving Arenols

The formation and stability of supramolecular complexes involving arenols are governed by the collective strength and cooperativity of the noncovalent interactions. Hydrogen bonding networks, particularly the strong phenol-phenolate interaction, contribute significantly to the stability of this compound-based supramolecular structures, such as ionic cocrystals. ul.ieacs.org

In host-guest systems, the stability of the complex depends on the complementarity between the host cavity and the guest molecule, as well as the nature and strength of the interactions between them. This compound-derived macrocycles like calixarenes and pillararenes form stable complexes with a variety of guests, with association constants varying depending on the specific host-guest pair and the solvent environment. For instance, some pillar ul.iearene derivatives can form high-affinity complexes with certain organic guests in water, with association constants in the range of 10³–10⁴ M⁻¹. nih.gov

The formation of supramolecular gels involving arenols and surfactants has also been observed, where intermolecular forces, including hydrogen bonding, play a role in increasing viscosity and promoting self-assembly into gel structures. researchgate.net The stability of these assemblies is influenced by factors such as concentration, temperature, and pH. researchgate.net

Interfacial Phenomena and Self-Assembly of this compound-Containing Materials

This compound-containing molecules and their derivatives exhibit interesting interfacial phenomena and self-assembly behaviors, leading to the formation of various ordered structures. The amphiphilic nature of some arenols, with both a polar hydroxyl group and a nonpolar aromatic ring, can drive their assembly at interfaces or in selective solvents.

Polyphenolic macrocycles, such as resorcin iucr.orgarenes and pyrogallol (B1678534) iucr.orgarenes, are known to self-assemble into hydrogen-bonded capsules in nonpolar solvents. nih.gov This self-assembly can also be influenced by the presence of anions, leading to the formation of larger capsular species stabilized by anion-based interactions and ion pairing with cations. nih.gov

This compound-containing units can be incorporated into polymers to create supramolecular polymers that assemble through noncovalent interactions. acs.org The self-assembly of these supramolecular polymers can occur in solution or at interfaces, potentially leading to anisotropic structures. acs.orgraularenal.com

The self-assembly of this compound-containing molecules is a versatile approach for constructing functional materials with applications in areas such as encapsulation, separation, and catalysis. nih.govsioc-journal.cnfrontiersin.org The specific self-assembled architecture (e.g., micelles, vesicles, nanotubes, gels, or crystalline networks) is determined by the molecular design of the this compound derivative and the environmental conditions. nih.govresearchgate.netbbau.ac.insioc-journal.cnfrontiersin.orgrsc.orgdigitellinc.com

Conformational Dynamics of this compound Complexes in Different Phases (Solid vs. Solution)

Based on the available literature, detailed research findings specifically addressing the conformational dynamics of the chemical compound this compound (CID 71436959) or its complexes in different phases, such as solid versus solution states, were not readily found in the conducted search. While the structure of this compound has been identified nih.govscienceopen.com, and general principles and techniques for studying conformational dynamics in various compounds and complexes in different phases are established redalyc.orgscispace.comresearchgate.netresearchgate.netcopernicus.orgmdpi.comresearchgate.netnih.gov, specific data, detailed research findings, or comparative analyses of this compound's conformation and dynamics in solid versus solution phases are not present within the search results.

Studies on other types of compounds, such as calixarenes and ruthenium arene complexes, demonstrate that conformational behavior can differ significantly between the solid state, where crystal packing forces and specific intermolecular interactions play a dominant role, and solution, where solvent interactions and intramolecular forces primarily dictate the preferred conformations and their dynamics redalyc.orgresearchgate.netresearchgate.netmdpi.comscielo.org.mx. Techniques like X-ray diffraction are typically employed to determine solid-state structures researchgate.netmdpi.com, while Nuclear Magnetic Resonance (NMR) spectroscopy and molecular dynamics simulations are valuable tools for investigating conformational preferences and dynamics in solution redalyc.orgresearchgate.netcopernicus.orgresearchgate.netnih.gov.

Although the general methodologies exist to study such phenomena, their specific application and the resulting data for this compound regarding its conformational dynamics in solid versus solution phases were not identified in the current search. Therefore, a detailed discussion with specific data tables and research findings for this particular section concerning this compound cannot be provided based on the available information.

Preclinical Biological Activity and Mechanistic Studies of Arenols and Their Derivatives

Antimicrobial Properties of Arenol Compounds

Extracts from the plant Helichrysum arenarium, known to contain alpha-pyrone derivatives such as this compound and homothis compound, have been investigated for their antimicrobial properties against various microorganisms. mountainside-medical.comresearchgate.net These studies often evaluate the activity of crude extracts rather than isolated this compound or homothis compound.

In vitro studies have demonstrated the antibacterial activity of Helichrysum arenarium extracts against a range of bacterial species. The essential oil of H. arenarium has shown broad antimicrobial activity against tested bacteria, with a more significant effect observed against Staphylococcus aureus and Escherichia coli compared to Bacillus subtilis. nih.gov Methanolic and ethanolic extracts of H. arenarium have also exhibited antibacterial effects. nih.govresearchgate.netnih.gov One study reported that a methanolic extract of H. arenarium subsp. arenarium was more effective against S. aureus (MIC 0.62 mg/mL) than Streptococcus pneumoniae (MIC 1.25 mg/mL). researchgate.net The same extract also showed activity against clinical isolates, including methicillin-resistant S. aureus and penicillin-resistant S. pneumoniae. researchgate.net Another study comparing methanolic, ethanolic, and 70% (v/v) ethanolic extracts found S. aureus and E. coli to be the most sensitive strains. researchgate.net The antibacterial activity of H. arenarium extracts has been attributed, at least in part, to the presence of phenolic compounds. proquest.com

Data on the in vitro antibacterial activity of Helichrysum arenarium extracts is summarized in the table below:

| Extract Type | Bacterial Species | MIC (mg/mL) | MBC (mg/mL) | Inhibition Zone (mm) | Source |

| Essential Oil | Staphylococcus aureus | Data not available | Data not available | Data not available | nih.gov |

| Essential Oil | Escherichia coli | Data not available | Data not available | Data not available | nih.gov |

| Essential Oil | Bacillus subtilis | Data not available | Data not available | Data not available | nih.gov |

| Methanolic Extract | Staphylococcus aureus ATCC 25923 | 0.62 | Data not available | Data not available | researchgate.net |

| Methanolic Extract | Streptococcus pneumoniae ATCC 49619 | 1.25 | Data not available | Data not available | researchgate.net |

| Methanolic Extract | Escherichia coli ATCC 25922 | 7.81 | 15.62 | Data not available | researchgate.net |

| Ethanolic Extract | Staphylococcus aureus ATCC 49444 | 7.81 | 15.62 | Data not available | researchgate.net |

| Ethanolic Extract | Escherichia coli ATCC 25922 | 7.81 | 15.62 | Data not available | researchgate.net |

| 70% Ethanolic Extract | Staphylococcus aureus ATCC 49444 | 15.62 | 31.25 | Data not available | researchgate.net |

| 70% Ethanolic Extract | Escherichia coli ATCC 25922 | Data not available | Data not available | 7.81 (MIC), 15.62 (MBC) | proquest.com |

| Ethanol (B145695) Extract (H. arenarium subsp. aucheri) | Staphylococcus aureus | Data not available | Data not available | 8.8-20.4 | nih.gov |

| Ethanol Extract (H. arenarium subsp. aucheri) | Bacillus megaterium | Data not available | Data not available | 8.8-20.4 | nih.gov |

Helichrysum arenarium extracts have also demonstrated in vitro antifungal activity. The essential oil of H. arenarium has shown effectiveness against selected fungi, with a greater effect on Aspergillus parasiticus than Aspergillus flavus. nih.gov Ethanolic extracts of H. arenarium have exhibited activity against Candida albicans and Trichophyton sp. nih.gov One study found that a methanol (B129727) extract had an antimicrobial effect only against C. albicans (9.3 mm inhibition zone), while an ethanol extract showed activity against C. glabrata, C. albicans, and Trichophyton sp. with inhibition zones ranging from 8.8 to 20.4 mm. nih.gov Another study reported that Penicillium fumiculosum and Candida albicans showed sensitivity to ethanolic extracts of H. arenarium. proquest.com Compared to standard antifungal controls like fluconazole, the antimicrobial activities of the extracts were considered modest in some studies. researchgate.net

Data on the in vitro antifungal activity of Helichrysum arenarium extracts is summarized in the table below:

| Extract Type | Fungal Species | MIC (mg/mL) | MFC (mg/mL) | Inhibition Zone (mm) | Source |

| Essential Oil | Saccharomyces cerevisiae | Data not available | Data not available | Data not available | nih.gov |